N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline
Description
N-(1H-Benzotriazol-1-ylmethyl)-2-bromoaniline is a brominated aniline derivative featuring a benzotriazole-methyl substituent. This compound combines the electron-withdrawing bromine atom at the ortho position of aniline with the aromatic heterocyclic benzotriazole group, which is known for its stability and utility in coordination chemistry and medicinal applications. Its structure enables diverse reactivity, making it valuable in organic synthesis, polymer chemistry, and pharmaceutical research .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2-bromoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4/c14-10-5-1-2-6-11(10)15-9-18-13-8-4-3-7-12(13)16-17-18/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMHKFPVVNRQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239153 | |
| Record name | N-(2-Bromophenyl)-1H-benzotriazole-1-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162885-24-7 | |
| Record name | N-(2-Bromophenyl)-1H-benzotriazole-1-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162885-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromophenyl)-1H-benzotriazole-1-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline typically involves the reaction of 2-bromoaniline with benzotriazole in the presence of a suitable base. One common method is the Mannich reaction, where benzotriazole is used as a nucleophile to react with formaldehyde and 2-bromoaniline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoaniline moiety can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the benzotriazole moiety can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce N-oxides or amine derivatives, respectively .
Scientific Research Applications
N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, particularly in the development of pharmaceuticals and advanced materials. The compound can undergo various chemical reactions, including oxidation and halogenation, which can lead to the formation of diverse derivatives that are valuable in research and industry .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties . A study evaluated several benzotriazole derivatives, revealing antibacterial and antifungal activities against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study:
In vitro tests showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics, demonstrating their potential as new antimicrobial agents.
Anticancer Properties
The compound is also being investigated for its anticancer potential . Studies have shown that benzotriazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
In one study, specific derivatives were tested against human cancer cell lines, showing promising results with IC50 values indicating effective growth inhibition.
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a potential drug candidate due to its ability to interact with biological targets such as enzymes and receptors. Its structural features allow for modifications that enhance bioactivity and selectivity.
Example Applications:
- Development of inhibitors for specific enzymes involved in disease pathways.
- Exploration as a lead compound in drug discovery programs targeting various diseases.
Industrial Applications
The compound finds utility in the chemical industry , particularly in the production of dyes, pigments, and specialty chemicals. Its stability and reactivity make it suitable for formulating products that require robust performance under various conditions.
Mechanism of Action
The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. This compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)-2-bromoaniline
Structural Differences: This compound replaces the benzotriazole-methyl group with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stabilizes the amine during synthetic steps. Reactivity: The Boc-protected derivative reacts with electrophiles like ethyl perfluorooctanoate to form perfluorinated compounds, whereas the benzotriazole analog may participate in metal-catalyzed cross-coupling reactions due to its heterocyclic moiety .
| Property | N-(1H-Benzotriazol-1-ylmethyl)-2-bromoaniline | N-Boc-2-bromoaniline |
|---|---|---|
| Functional Group | Benzotriazole-methyl | Boc-protected amine |
| Key Reactivity | Cross-coupling, coordination chemistry | Nucleophilic substitution |
| Applications | Polymer functionalization, catalysis | Intermediate in peptide synthesis |
N-((1-Methyl-1H-benzimidazol-2-yl)methyl)aniline
Structural Differences : The benzimidazole-methyl group replaces benzotriazole, altering electronic properties. Benzimidazole is less electron-deficient than benzotriazole.
Impact on Properties : The benzimidazole derivative may exhibit stronger π-π stacking interactions, influencing its use in materials science. In contrast, the benzotriazole analog’s electron-withdrawing nature enhances electrophilic substitution resistance .
Poly(2-bromoaniline) Derivatives
Synthetic Routes: Poly(2-bromoaniline) synthesized via post-functionalization (e.g., bromination of polyaniline) shows lower electronic conductivity compared to polymers derived from pre-functionalized monomers like this compound. This highlights the importance of synthetic pathways in defining material properties .
Reactivity and Selectivity in Functionalization
Heterocyclic Attachment
2-Bromoaniline derivatives with bulky substituents (e.g., benzotriazole-methyl) exhibit steric effects that influence reaction outcomes. For example, 2-bromoaniline demonstrates high selectivity in forming E11*− defects in carbon nanotubes, whereas bulkier analogs like 5-fluoro-2-iodoaniline show reduced reactivity .
Cross-Coupling Reactions
This compound may undergo copper-catalyzed C–N coupling, similar to N-(2-bromophenyl)-guanidine derivatives. Such reactions are critical for constructing benzimidazole or triazole-containing pharmaceuticals .
Impurity Profiles and Analytical Considerations
In pharmaceutical synthesis, 2-bromoaniline is a common impurity. Techniques like HPLC must distinguish between the target compound and byproducts such as N-(2-bromophenyl) acrylamide. The benzotriazole-methyl group introduces distinct chromatographic signatures, aiding in purity assessments .
Biological Activity
N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications.
Overview of the Compound
This compound belongs to the class of benzotriazole derivatives, which are known for their diverse applications in medicinal chemistry and materials science. The structural characteristics of this compound include a benzotriazole moiety linked to a 2-bromoaniline, contributing to its unique chemical properties and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzotriazole moiety can engage in π-π stacking interactions and hydrogen bonding with enzymes and receptors, influencing their activity. This compound has been shown to inhibit specific enzymes or disrupt cellular processes, which can lead to its observed biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Various studies have evaluated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism often involves interactions with bacterial cell membranes or vital enzymes, ultimately leading to cell death.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus (MRSA) | 12.5 - 25 µg/mL | Moderate |
| Escherichia coli | 10 - 20 µg/mL | Significant |
| Bacillus subtilis | 15 - 30 µg/mL | Moderate |
| Pseudomonas aeruginosa | 20 - 40 µg/mL | Mild |
The above data reflects the compound's broad-spectrum antimicrobial potential, making it a candidate for further development in treating infections caused by resistant strains .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including glioblastoma and breast cancer cells. The compound's ability to induce apoptosis and arrest the cell cycle at specific phases contributes to its anticancer efficacy.
Case Study: Glioblastoma Treatment
A recent study assessed the effects of this compound on glioblastoma cell lines. The results demonstrated that treatment with the compound resulted in:
- Reduced Cell Viability : A dose-dependent decrease in cell viability was observed.
- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase was noted.
- Apoptosis Induction : Increased levels of apoptotic markers were detected post-treatment.
These findings suggest that this compound may serve as a promising lead compound for glioblastoma therapy .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing N-(1H-benzotriazol-1-ylmethyl)-2-bromoaniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions, leveraging protocols similar to those used for 2-bromoaniline derivatives. For example, coupling 2-bromoaniline with a benzotriazole-containing boronic acid under Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O at 80°C) typically yields biphenyl analogs in 36–84% yields . Optimization of stoichiometry (e.g., 1.2 equivalents of boronic acid) and solvent polarity can mitigate side reactions like debromination.
Q. How can the purity of this compound be assessed, and what impurities are common?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Key impurities include residual 2-bromoaniline (from incomplete coupling) and degradation products like N-(2-bromophenyl)acrylamide, which forms via β-elimination in alkaline conditions . Calibration curves for impurities should cover 0.0014–0.4% concentrations, with RSD <10% for precision .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons appear as multiplets (δ 6.7–7.5 ppm), with NH₂ protons as broad singlets (~δ 3.7 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 318 (C₁₃H₁₁BrN₄⁺).
- IR : N-H stretching (3350–3450 cm⁻¹) and C-Br vibrations (550–600 cm⁻¹) confirm functional groups .
Q. How does the benzotriazole moiety influence the compound’s stability and reactivity?
- Methodological Answer : The benzotriazole group enhances thermal stability by acting as an electron-withdrawing substituent, reducing oxidative degradation. However, it may participate in photochemical reactions under UV light, necessitating storage in amber vials .
Advanced Research Questions
Q. What strategies resolve crystallographic ambiguities in this compound derivatives?
- Methodological Answer : Use the SHELX suite for structure refinement. SHELXL handles twinning and high-resolution data, while Mercury 2.0 visualizes packing patterns and voids. For disordered benzotriazole rings, apply ISOR and DELU restraints to refine thermal parameters .
Q. How do electronic effects of the bromine and benzotriazole groups impact catalytic applications?
- Methodological Answer : The bromine atom enables Suzuki coupling for further functionalization, while the benzotriazole group stabilizes metal complexes (e.g., Pd or Cu) via π-backbonding. DFT calculations (B3LYP/6-31G*) show a 0.15 eV reduction in LUMO energy, enhancing electrophilicity at the methylene bridge .
Q. What computational models predict the compound’s interaction with biological targets (e.g., cytochrome P450)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using PDB structures (e.g., 1TQN for CYP3A4) reveal hydrogen bonding between the benzotriazole N-atoms and heme propionates. Binding free energies (ΔG) are calculated via MM-PBSA, with ∆∆G values < −5 kcal/mol indicating strong inhibition .
Q. How can degradation pathways be mitigated during long-term storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) show hydrolysis of the methylene bridge in acidic media. Lyophilization or storage with desiccants (silica gel) reduces moisture-induced degradation. Antioxidants (e.g., BHT) at 0.1% w/w prevent radical-mediated bromine loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
